2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride
Description
The compound 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride is a triazole-containing small molecule with a molecular formula of C₈H₁₄N₆·3HCl and a molecular weight of 303.61 g/mol . It features a 5-methyl-1,2,4-triazole core linked to a pyrrolidine moiety via an ethanimidamide bridge, with three hydrochloride counterions enhancing its solubility in polar solvents.
Key physicochemical properties include:
Properties
IUPAC Name |
2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-pyrrolidin-3-ylethanimidamide;trihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N6.3ClH/c1-6-12-9(15-14-6)4-8(10)13-7-2-3-11-5-7;;;/h7,11H,2-5H2,1H3,(H2,10,13)(H,12,14,15);3*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDCKZQBVJNSNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)CC(=NC2CCNC2)N.Cl.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19Cl3N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N’-(pyrrolidin-3-yl)ethanimidamide trihydrochloride typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound under acidic or basic conditions.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via a nucleophilic substitution reaction, where a suitable pyrrolidine derivative reacts with an intermediate containing a leaving group.
Formation of the Ethanimidamide Moiety: This step involves the reaction of the triazole-pyrrolidine intermediate with an amidine precursor under controlled conditions to form the ethanimidamide structure.
Conversion to Trihydrochloride Salt: The final compound is converted to its trihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, continuous flow systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the triazole ring, leading to the formation of corresponding alcohols or ketones.
Reduction: Reduction reactions can target the imidamide moiety, converting it to amines or other reduced forms.
Substitution: The triazole and pyrrolidine rings can participate in various substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group may yield a carboxylic acid, while reduction of the imidamide moiety could produce primary or secondary amines.
Scientific Research Applications
Pharmaceutical Development
The compound is primarily investigated for its potential as a pharmaceutical agent. Its triazole ring structure is known for its biological activity, particularly as a scaffold in drug design. Triazoles have been associated with antifungal and antibacterial properties, making this compound a candidate for developing new antimicrobial agents.
Case Study:
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of triazole compounds exhibit significant activity against various fungal strains. The presence of the pyrrolidine moiety may enhance the compound's bioavailability and efficacy against resistant strains .
Agrochemical Applications
Due to its structural similarity to known agrochemicals, this compound may also be explored for use in pest control or as a herbicide. The triazole group is often involved in inhibiting key enzymes in plant pathogens.
Research Insight:
Research indicates that triazole derivatives can effectively disrupt fungal cell wall synthesis, providing a pathway for developing new fungicides. For instance, studies have shown that similar compounds have been successful in controlling plant diseases caused by fungi.
Biochemical Research
In biochemical studies, this compound can serve as a tool for investigating enzyme inhibition mechanisms. The interaction of the triazole ring with metal ions or active sites of enzymes can provide insights into enzyme kinetics and regulation.
Example Application:
The compound's ability to act as an inhibitor of specific enzymes involved in metabolic pathways has been documented. For example, triazole derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can act as a bioisostere, mimicking the structure of natural substrates or inhibitors, thereby modulating biological activity. The pyrrolidine ring may enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s structural uniqueness lies in its 5-methyl-triazole and pyrrolidine-ethanimidamide motifs. Below is a comparison with analogous heterocyclic compounds:
Table 1: Key Structural and Molecular Comparisons
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Core Structure Modifications |
|---|---|---|---|
| Target Compound | C₈H₁₄N₆·3HCl | 303.61 | 5-methyl-1H-1,2,4-triazole; pyrrolidine linker |
| N'-(Pyrrolidin-3-yl)-2-(4H-1,2,4-triazol-3-yl)ethanimidamide Trihydrochloride | C₈H₁₄N₆·3HCl | 303.61 | 4H-1,2,4-triazole (no methyl group) |
| 4-(5-Methyl-1H-1,2,4-triazol-3-yl)pyridine | C₈H₈N₄ | 160.17 | Pyridine replaces pyrrolidine-ethanimidamide |
| N'-(n-butyl)-N-(4-methylphenyl)methylmethanimidamide HBr | C₂₅H₄₅BrN₂S | 485.62 | Dodecylsulfan and bromine substituents |
| 3-(5-Cyclopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine | C₁₆H₁₆N₆OS | 340.41 | Thiadiazole replaces triazole; cyclopropoxy group |
Key Observations:
Triazole vs. Thiadiazole Core : The thiadiazole analogue (Table 1, row 5) exhibits a sulfur-containing heterocycle, which may enhance π-π stacking but reduce metabolic stability compared to triazoles .
Solubility and Stability : The hydrochloride salt form of the target compound improves aqueous solubility compared to the hydrobromide analogue (Table 1, row 4), which has a hydrophobic dodecylsulfan chain .
Biological Activity
The compound 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide trihydrochloride is a novel triazole derivative that has garnered attention for its potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound includes a triazole ring and a pyrrolidine moiety, which are known to influence its biological properties. The molecular formula is , indicating the presence of multiple chlorine atoms that may enhance its reactivity and interaction with biological targets.
Triazole derivatives are widely recognized for their ability to inhibit specific enzymes and pathways in various organisms. The primary mechanism of action for this compound may involve:
- Inhibition of Enzymatic Activity : Similar to other triazoles, it may inhibit cytochrome P450 enzymes, particularly lanosterol 14α-demethylase (CYP51), which is crucial in sterol biosynthesis in fungi .
- Antimicrobial Activity : The compound's structure suggests potential antimicrobial properties against bacteria and fungi due to its ability to disrupt cellular processes .
Antifungal Properties
Triazoles are primarily used as antifungal agents. Studies have shown that compounds within this class can effectively inhibit fungal growth by targeting the aforementioned CYP51 enzyme. For instance, derivatives have demonstrated significant antifungal activity against various strains, including Candida and Aspergillus species.
Anticancer Activity
Recent research has highlighted the anticancer potential of triazole derivatives. For example:
- Cell Line Studies : Compounds similar to 2-(5-methyl-1H-1,2,4-triazol-3-yl)-N'-(pyrrolidin-3-yl)ethanimidamide have shown promising results against cancer cell lines such as HCT116 and MDA-MB231 with IC50 values ranging from 42.5 µg/mL to 68.4 µg/mL . These findings suggest that the compound may induce cytotoxic effects in cancer cells through apoptosis or cell cycle arrest mechanisms.
Study 1: Anticancer Efficacy
A study investigating a series of triazole derivatives found that compounds with structural similarities to our target compound exhibited significant cytotoxicity against various cancer cell lines. The most effective compound had an IC50 value of 42.5 µg/mL against MDA-MB231 cells . This indicates that modifications in the triazole structure can lead to enhanced anticancer activity.
Study 2: Antifungal Activity
Another research effort focused on the antifungal properties of triazoles revealed that certain derivatives were effective against resistant fungal strains. The mechanism involved inhibition of ergosterol biosynthesis, essential for fungal cell membrane integrity . This aligns with the expected behavior of our compound, given its structural characteristics.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
